molecular formula C19H18N4OS B2401523 N-phenethyl-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide CAS No. 872702-23-3

N-phenethyl-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide

Cat. No. B2401523
CAS RN: 872702-23-3
M. Wt: 350.44
InChI Key: JXTOGSWPXQFFAV-UHFFFAOYSA-N
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Description

“N-phenethyl-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide” is a complex organic compound. It contains a pyridazinyl group attached to a phenethyl group via a thioacetamide linkage. This suggests that it might have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be expected to have a planar pyridazinyl ring, with the phenethyl group and the thioacetamide group attached at different positions . The exact structure would depend on the specific locations of these attachments .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar thioacetamide group might make it more soluble in polar solvents .

Mechanism of Action

The mechanism of action of PPTA is not fully understood. However, it has been proposed that PPTA may exert its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species and reducing the expression of pro-inflammatory cytokines. PPTA has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
PPTA has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. PPTA has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, in cells. In addition, PPTA has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using PPTA in lab experiments include its anti-inflammatory, antioxidant, and anti-cancer properties. It is also a fluorescent probe for the detection of metal ions. However, the limitations of using PPTA include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on PPTA. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Further studies are needed to determine the optimal dosage and administration route of PPTA for these applications. Another area of interest is the development of PPTA-based fluorescent probes for the detection of metal ions. It is also important to further investigate the toxicity of PPTA and its potential side effects.

Synthesis Methods

The synthesis of PPTA involves a multi-step process that includes the reaction of 4-bromo-2-chloropyridine with 3-amino-6-chloropyridazine to form 6-(4-bromo-2-chloropyridin-3-yl)pyridazine. This intermediate compound then undergoes a Suzuki coupling reaction with phenethylboronic acid to form N-phenethyl-6-(4-bromo-2-chloropyridin-3-yl)pyridazin-3-amine. The final step involves the reaction of this intermediate with thioacetic acid to form N-phenethyl-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide.

Scientific Research Applications

PPTA has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. PPTA has also shown potential as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

N-(2-phenylethyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c24-18(21-13-8-15-4-2-1-3-5-15)14-25-19-7-6-17(22-23-19)16-9-11-20-12-10-16/h1-7,9-12H,8,13-14H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTOGSWPXQFFAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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